

Comparative study of the perturbation of RNA structure by N3-Allyluridine

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Compound of Interest					
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Perturbation of RNA Structure by N3-Allyluridine: A Comparative Guide

In the rapidly evolving landscape of RNA therapeutics and synthetic biology, the precise control of RNA structure is paramount for modulating its function, stability, and interactions. Chemical modifications of nucleosides offer a powerful tool to achieve this control. This guide provides a comparative analysis of **N3-Allyluridine**, a novel uridine analog, and its potential impact on RNA structure. Due to the limited direct experimental data on **N3-Allyluridine**, this comparison leverages data from the closely related N3-methyluridine and contrasts it with well-characterized modifications like pseudouridine (Ψ) and N1-methylpseudouridine ($m1\Psi$) to provide a predictive framework for researchers.

Introduction to N3-Allyluridine

N3-Allyluridine is a modified nucleoside where an allyl group is attached to the N3 position of the uracil base. This position is critical for the standard Watson-Crick base pairing with adenine, as the N3 imino proton acts as a hydrogen bond donor. Alkylation at this position, as with the allyl group, is expected to disrupt this canonical hydrogen bond, leading to significant perturbations in RNA secondary and tertiary structures. Understanding the nature and magnitude of these perturbations is crucial for the rational design of RNA-based tools and therapeutics.

Comparative Analysis of Nucleoside Modifications



The following tables summarize the known or expected effects of **N3-Allyluridine** in comparison to uridine, pseudouridine, and N1-methylpseudouridine on RNA thermodynamic stability and structural features.

Table 1: Comparative Thermodynamic Stability of RNA Duplexes



Nucleoside Modification	Change in Melting Temperature (ΔTm) per Modification (°C)	Change in Gibbs Free Energy (ΔΔG°37) (kcal/mol)	Rationale & References
Uridine (Unmodified)	Reference	Reference	Forms a standard Watson-Crick base pair with adenine.
N3-Allyluridine (Predicted)	Significant Decrease	Positive (Destabilizing)	The allyl group at the N3 position sterically hinders and removes the hydrogen bond donor necessary for Watson-Crick pairing with adenine, leading to significant destabilization of the duplex.[1][2][3]
N3-Methyluridine	-1 to -2 °C (per modification in siRNA)	Positive (Destabilizing)	Similar to N3- Allyluridine, the methyl group at N3 disrupts Watson-Crick pairing, causing duplex destabilization.[3][4][5]
Pseudouridine (Ψ)	+1 to +3 °C	Negative (Stabilizing)	The C-glycosidic bond offers enhanced base stacking and an additional hydrogen bond donor at N1, which can form watermediated contacts, thus stabilizing the duplex.[6][7][8]



N1- Methylpseudouridine +2 to +4 °C (m1Ψ)	More Negative (More Stabilizing)	The N1-methylation further enhances base stacking and hydrophobicity, leading to greater thermodynamic stability compared to pseudouridine.[1][8][9]
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Table 2: Impact on RNA Secondary Structure

Feature	N3-Allyluridine (Predicted)	N3- Methyluridine	Pseudouridine (屮)	N1- Methylpseudo uridine (m1屮)
Watson-Crick Base Pairing	Disrupts U-A pairs	Disrupts U-A pairs[3]	Maintains U-A pairing	Maintains U-A pairing
Local Structure	Induces local melting/bulges	Can induce local distortions[3]	Pre-organizes the sugar pucker into a C3'-endo conformation, favoring A-form helices[6]	Similar to Ψ, promotes A-form helical geometry[8]
Reactivity to Chemical Probes	High reactivity at modified site and adjacent nucleotides in SHAPE and DMS probing, indicating singlestranded character.	Increased DMS/SHAPE reactivity expected.	Generally lower SHAPE reactivity in paired regions compared to Uridine due to enhanced stability.	Lower SHAPE reactivity than Uridine and Pseudouridine in paired regions.

Experimental Protocols



To experimentally validate the predicted effects of **N3-Allyluridine** and compare it with other modifications, the following established protocols can be employed.

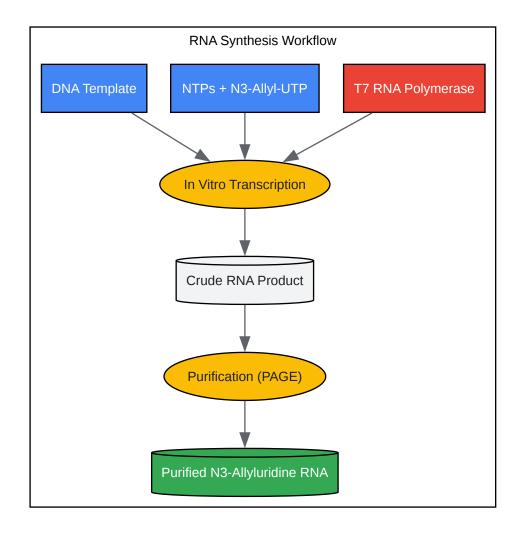
Synthesis of N3-Allyluridine-Modified RNA

Objective: To generate RNA molecules containing **N3-Allyluridine** at specific positions for structural and functional analysis.

Methodology:

- Synthesis of N3-Allyluridine Triphosphate (N3-Allyl-UTP): Chemically synthesize N3-Allyluridine and subsequently phosphorylate it to the triphosphate form.
- In Vitro Transcription: Perform in vitro transcription using a DNA template encoding the RNA
 of interest with T7 RNA polymerase. The standard ribonucleotide mix (ATP, GTP, CTP, UTP)
 is supplemented with the synthesized N3-Allyl-UTP. The ratio of N3-Allyl-UTP to UTP can be
 adjusted to control the incorporation frequency.
- RNA Purification: Purify the resulting RNA transcripts using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography method to isolate full-length, modified RNA molecules.





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Workflow for the synthesis of **N3-Allyluridine** modified RNA.

Thermal Melting Analysis

Objective: To determine the thermodynamic stability of RNA duplexes containing **N3-Allyluridine**.

Methodology:

- Sample Preparation: Anneal the modified RNA strand with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
- UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g.,



0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

• Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm), the temperature at which 50% of the duplex is dissociated, is determined from the first derivative of this curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves.[10][11]

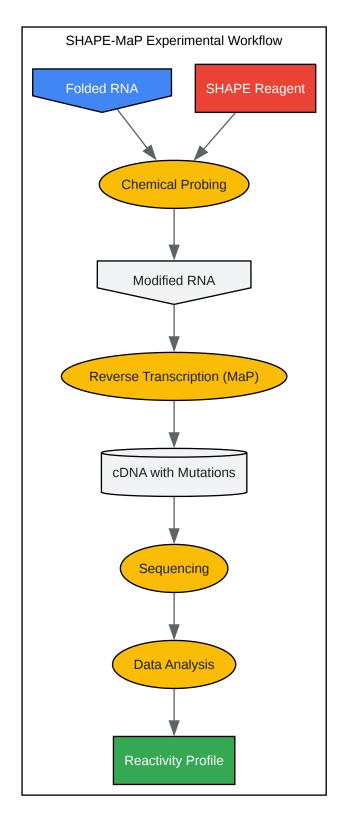
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)

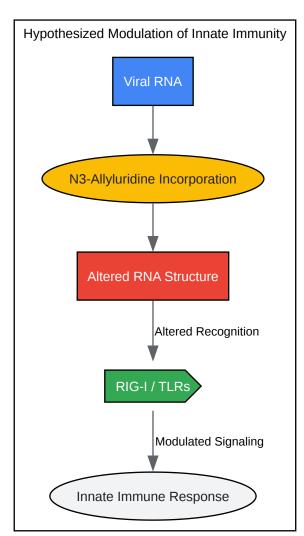
Objective: To probe the secondary structure of **N3-Allyluridine**-modified RNA at single-nucleotide resolution.

Methodology:

- RNA Folding: Fold the purified, modified RNA into its desired conformation in a buffer that mimics physiological conditions.
- Chemical Modification: Treat the folded RNA with a SHAPE reagent (e.g., 1M7 or NAI).[12]
 [13] The reagent acylates the 2'-hydroxyl group of flexible, predominantly single-stranded nucleotides. A control sample is treated with a mock solution (e.g., DMSO).
- Reverse Transcription: Perform reverse transcription on both the modified and control RNA samples using a reverse transcriptase that reads through the modifications, introducing mutations at the sites of acylation (e.g., SuperScript II in the presence of Mn2+).[14][15]
- Library Preparation and Sequencing: Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference sequence and calculate the
 mutation rate at each nucleotide position. The SHAPE reactivity is determined by subtracting
 the background mutation rate (from the control sample) from the mutation rate of the
 modified sample. High reactivity indicates a flexible, likely single-stranded region.[16][17]







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